molecular formula C9H22NNaO7P2 B1674143 Ibandronate sodium monohydrate CAS No. 138926-19-9

Ibandronate sodium monohydrate

Numéro de catalogue: B1674143
Numéro CAS: 138926-19-9
Poids moléculaire: 341.21 g/mol
Clé InChI: LXLBEOAZMZAZND-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis in postmenopausal women. It is also used to manage bone metastases and hypercalcemia of malignancy . The compound works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Méthodes De Préparation

The synthesis of ibandronate sodium monohydrate involves the reaction of ibandronic acid with sodium hydroxide, resulting in the formation of the monosodium salt. This compound is then isolated as a 2-propanol hemisolvate and hemihydrated adduct. Finally, crystallization from a water/acetone binary mixture yields the monohydrated adduct as crystalline powders . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the determination and validation of ibandronate sodium in pharmaceutical formulations .

Analyse Des Réactions Chimiques

Ibandronate sodium monohydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for neutralization and various solvents like water and acetone for crystallization . The major products formed from these reactions are typically the monosodium salt and its hydrated forms .

Applications De Recherche Scientifique

Treatment and Prevention of Osteoporosis

Ibandronate sodium is predominantly indicated for the treatment and prevention of osteoporosis in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Clinical Efficacy

  • Study Findings : A pivotal study demonstrated that daily oral ibandronate significantly reduced the incidence of new vertebral fractures by 50–52% compared to placebo after three years of treatment . Long-term studies have confirmed its efficacy over five years, with a relative risk reduction (RRR) of 49% in clinical vertebral fractures .
  • Dosing Regimens : Ibandronate can be administered daily or monthly, with recent studies indicating that both dosing regimens effectively increase BMD without significant differences in fracture outcomes .
Dosing Regimen BMD Increase (Lumbar Spine) Fracture Risk Reduction
Daily 2.5 mg3.4% after 48 weeks59% (1-year RRR)
Monthly 150 mg3.5% after 48 weeks59% (1-year RRR)

Management of Bone Metastases

Ibandronate sodium is also utilized in managing skeletal-related events (SREs) in patients with bone metastases from cancers such as breast cancer and multiple myeloma.

Clinical Evidence

  • Efficacy in Cancer Patients : In a clinical trial involving breast cancer patients with bone metastases, ibandronate treatment resulted in a significant reduction in SREs compared to placebo, with a relative risk reduction of 38% . This highlights its role not only in preventing osteoporosis but also in mitigating complications associated with metastatic bone disease.

Safety Profile and Adverse Effects

While ibandronate is generally well-tolerated, it is important to consider its safety profile and potential adverse effects.

Common Adverse Effects

  • Musculoskeletal pain
  • Gastrointestinal disturbances, such as dyspepsia
  • Rare but serious conditions include osteonecrosis of the jaw and atypical femoral fractures .

Long-term Safety Studies

Long-term studies have shown that while ibandronate has a favorable safety profile compared to placebo, monitoring for adverse effects is crucial, especially during extended therapy periods .

Case Studies and Real-World Applications

Several case studies provide insights into the practical applications of ibandronate sodium:

  • Case Study on Osteoporosis Management : A cohort study involving postmenopausal women treated with ibandronate demonstrated significant improvements in BMD and a marked decrease in vertebral fractures over three years .
  • Case Study on Bone Metastases : In patients receiving ibandronate for metastatic breast cancer, a retrospective analysis indicated fewer hospitalizations due to skeletal complications compared to historical controls not receiving bisphosphonates .

Mécanisme D'action

The mechanism of action of ibandronate sodium monohydrate involves its high affinity for hydroxyapatite, a component of the bone mineral matrix. The compound binds to hydroxyapatite and inhibits osteoclast activity, reducing bone resorption and turnover . This leads to an increase in bone mineral density and a reduction in fracture risk. Additionally, this compound induces apoptosis in osteoclasts by inhibiting components of the mevalonate pathway, such as farnesyl diphosphate synthase .

Comparaison Avec Des Composés Similaires

Activité Biologique

Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article delves into the pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies related to this compound.

Ibandronate exerts its effects through several mechanisms:

  • Inhibition of Osteoclast Activity : Ibandronate binds to hydroxyapatite in bone tissue, which is crucial for osteoclast function. The drug inhibits osteoclast activity by inducing apoptosis and disrupting the cytoskeletal organization necessary for bone resorption .
  • Reduction of Bone Turnover : It significantly lowers biochemical markers of bone turnover, such as alkaline phosphatase (ALP) and C-terminal telopeptide (CTx), indicating a decrease in bone resorption rates .
  • Anti-Angiogenic Properties : Ibandronate also shows potential anti-angiogenic effects, which may contribute to its therapeutic benefits in conditions like metastatic bone disease .

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

  • Absorption : The oral bioavailability of ibandronate is approximately 0.6%, significantly reduced when taken with food or beverages other than water. Intravenous administration leads to higher bioavailability .
  • Distribution : After absorption, ibandronate binds extensively to bone, with a terminal volume of distribution ranging from 90 to 368 L. It has a long half-life, ranging from 37 to 157 hours, allowing for sustained therapeutic effects .
  • Elimination : The drug is primarily eliminated unchanged via urine, with minimal metabolism occurring in humans .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of ibandronate:

Case Study Findings

  • Postmenopausal Osteoporosis :
    • A study involving 2,946 postmenopausal women showed that daily and intermittent dosing of ibandronate significantly reduced the risk of vertebral fractures by 62% and 50%, respectively. The treatment also normalized bone turnover rates and increased BMD significantly over three years .
  • Comparison with Zoledronate :
    • In a retrospective analysis of 215 patients with senile osteoporosis treated with either ibandronate or zoledronate, both treatments showed similar therapeutic response rates (96.52% for ibandronate vs. 93% for zoledronate) without significant differences in adverse effects or quality of life improvements .
  • Metastatic Bone Disease :
    • In clinical trials assessing patients with metastatic breast cancer, ibandronate demonstrated a significant reduction in skeletal-related events compared to placebo (SMPR: 0.99 vs. 1.15; p=0.041). Additionally, it was associated with improved pain scores and quality of life metrics .

Summary of Efficacy Results

ConditionTreatment GroupTotal Response Rate (%)Significant Findings
Postmenopausal OsteoporosisIbandronate96.52Reduced vertebral fracture risk by 62%
Senile OsteoporosisIbandronate96.52Similar efficacy to zoledronate
Metastatic Bone DiseaseIbandronateNot specifiedReduced skeletal-related events (p=0.041)

Adverse Effects

While ibandronate is generally well-tolerated, some adverse effects include:

  • Gastrointestinal issues (e.g., esophagitis)
  • Hypocalcemia
  • Musculoskeletal pain
  • Rare cases of osteonecrosis of the jaw and atypical femur fractures .

Propriétés

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBEOAZMZAZND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046618
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138844-81-2, 138926-19-9
Record name Ibandronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibandronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronate sodium monohydrate
Reactant of Route 2
Reactant of Route 2
Ibandronate sodium monohydrate
Reactant of Route 3
Ibandronate sodium monohydrate
Reactant of Route 4
Ibandronate sodium monohydrate
Reactant of Route 5
Reactant of Route 5
Ibandronate sodium monohydrate
Reactant of Route 6
Reactant of Route 6
Ibandronate sodium monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.